molecular formula C8H13N3O2S B14875081 N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide

N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14875081
M. Wt: 215.28 g/mol
InChI Key: UNWDQHFTELKTPD-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid derivative. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-methoxy-N-methyl-4-propylthiadiazole-5-carboxamide

InChI

InChI=1S/C8H13N3O2S/c1-4-5-6-7(14-10-9-6)8(12)11(2)13-3/h4-5H2,1-3H3

InChI Key

UNWDQHFTELKTPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(C)OC

Origin of Product

United States

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